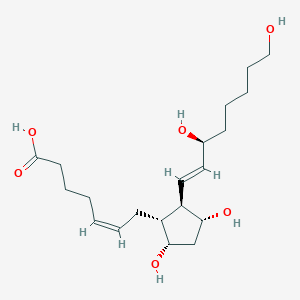

20-hydroxy-PGF2alpha

Übersicht

Beschreibung

20-Hydroxy-PGF2alpha is a prostanoid, specifically a hydroxylated derivative of Prostaglandin F2alpha. Prostaglandins are a group of physiologically active lipid compounds having diverse hormone-like effects in animals. This compound is known for its role in various biological processes, including the contraction of pulmonary arteries .

Vorbereitungsmethoden

20-Hydroxy-PGF2alpha is synthesized through the omega-oxidation of Prostaglandin F2alpha via cytochrome P450 enzymes . The synthetic route involves multiple steps, including the stereoselective oxidation and reduction of intermediates. Industrial production methods often employ biocatalytic retrosynthesis, utilizing enzymes like Baeyer-Villiger monooxygenase and ketoreductase to achieve high stereoselectivity and yield .

Analyse Chemischer Reaktionen

Key Reaction Pathway:

Degradation Pathways

20-Hydroxy-PGF2α undergoes further oxidation to form 20-carboxy-PGF2α via dehydrogenation, followed by β-oxidation to shorter-chain metabolites.

Table 2: Degradation Reactions

| Step | Reaction | Enzymes/Process | Source |

|---|---|---|---|

| Primary Oxidation | 20-Hydroxy-PGF2α → 20-Carboxy-PGF2α | Alcohol dehydrogenase | |

| Chain Shortening | β-oxidation of 20-carboxy-PGF2α | Peroxisomal enzymes |

Enzymatic Interactions

The synthesis and degradation of 20-hydroxy-PGF2α involve interactions with multiple enzymes:

Table 3: Enzymatic Profile

Synthetic Approaches

While 20-hydroxy-PGF2α is primarily biosynthesized, in vitro enzymatic synthesis using microsomal CYP4 enzymes has been reported:

Table 4: Synthetic Methods

| Method | Conditions | Yield | Source |

|---|---|---|---|

| Microsomal Incubation | PGF2α + NADPH + CYP4A11 (37°C, pH 7.4) | ~15% | |

| Cell Culture Systems | Rabbit alveolar type II cells + PGF2α | Detectable |

Research Findings

Recent studies highlight its biological roles and detection methods:

Table 5: Key Research Insights

Wissenschaftliche Forschungsanwendungen

Physiological Roles

20-Hydroxy-PGF2α is involved in a variety of biological activities:

- Vascular Function : It contributes to the contraction of pulmonary arteries and regulation of blood pressure. The prostaglandin F2α receptor (FP) mediates these effects, making it a target for therapeutic interventions in cardiovascular diseases .

- Reproductive Health : In female reproductive physiology, 20-hydroxy-PGF2α is implicated in luteolysis and parturition, influencing hormone levels and uterine contractions .

Glaucoma Treatment

20-Hydroxy-PGF2α has been studied for its potential in treating glaucoma due to its ability to lower intraocular pressure (IOP). Clinical trials have explored its efficacy, although side effects have limited its application compared to selective FP agonists like latanoprost .

| Therapeutic Agent | Mechanism | Clinical Use |

|---|---|---|

| 20-Hydroxy-PGF2α | Activates FP receptor | Investigated for glaucoma |

| Latanoprost | Selective FP agonist | FDA-approved for glaucoma |

Cardiovascular Diseases

Research indicates that 20-hydroxy-PGF2α is associated with both acute and chronic inflammatory responses that can lead to cardiovascular diseases. Its role in modulating vascular smooth muscle cell behavior and influencing blood pressure regulation highlights its therapeutic potential .

Study on Reproductive Physiology

A study conducted on buffalo cows demonstrated that treatment with PGF2α led to increased expression of 20-alpha-hydroxysteroid dehydrogenase (20α-HSD), an enzyme involved in the metabolism of progesterone. This suggests that 20-hydroxy-PGF2α may play a role in reproductive hormone regulation, impacting fertility outcomes .

Clinical Trial for Glaucoma

A clinical trial evaluated the effects of PGF2α analogs on IOP reduction in patients with glaucoma. While 20-hydroxy-PGF2α showed some efficacy, the trial highlighted issues related to side effects, leading researchers to focus on more selective FP agonists .

Wirkmechanismus

20-Hydroxy-PGF2alpha exerts its effects by interacting with specific prostaglandin receptors on the surface of target cells. It activates signaling pathways involving enzymes like casein kinase 1alpha and transcription factors like SP1. These interactions lead to the regulation of gene expression and modulation of physiological processes such as vascular contraction and hormone secretion .

Vergleich Mit ähnlichen Verbindungen

20-Hydroxy-PGF2alpha is unique among prostanoids due to its specific hydroxylation pattern. Similar compounds include:

Prostaglandin F2alpha: The parent compound, which lacks the hydroxyl group at the 20th position.

20-Hydroxy-PGE2: Another hydroxylated prostanoid with different biological activities.

15-Hydroxy-PGF2alpha: A hydroxylated derivative with a hydroxyl group at the 15th position.

These compounds share structural similarities but differ in their specific biological activities and mechanisms of action.

Biologische Aktivität

20-Hydroxy-PGF2α (20-hydroxy-prostaglandin F2α) is a metabolite of prostaglandin F2α (PGF2α) that plays significant roles in various biological processes, particularly in reproductive physiology and inflammation. This article explores the biological activity of 20-hydroxy-PGF2α, highlighting its mechanisms of action, physiological effects, and implications in health and disease.

Chemical Structure and Synthesis

20-Hydroxy-PGF2α is synthesized from PGF2α through enzymatic activity involving cytochrome P450 enzymes. The metabolic conversion is crucial for regulating the levels of active prostaglandins in tissues, influencing various physiological responses.

Reproductive Physiology

-

Luteolysis :

- 20-Hydroxy-PGF2α is involved in the process of luteolysis, the regression of the corpus luteum (CL). Studies have shown that administration of PGF2α leads to increased levels of 20-hydroxy-PGF2α, which correlates with decreased progesterone levels in various species, including buffalo cows and rats .

- In buffalo cows, PGF2α treatment resulted in elevated expression of 20α-hydroxysteroid dehydrogenase (20α-HSD), an enzyme that converts progesterone to 20-hydroxy-PGF2α, indicating its role in regulating progesterone metabolism during luteolysis .

- Pregnancy and Parturition :

Inflammation and Vascular Function

- Vasodilation :

- Inflammatory Response :

Case Study: Luteolysis Mechanism in Buffalo Cows

A study examined the effects of PGF2α treatment on the expression of 20α-HSD and circulating levels of 20-hydroxy-PGF2α in buffalo cows. Results indicated that:

- Post-treatment, there was a significant increase in 20α-HSD expression at 3 hours and a sustained increase at 18 hours.

- Correspondingly, serum levels of 20-hydroxy-PGF2α increased, while progesterone levels decreased significantly within 24 hours post-treatment .

Research Findings on Inflammatory Conditions

In a study investigating the role of prostaglandins in COVID-19 patients, higher levels of PGF2α and its metabolites were found in patients with lung involvement compared to asymptomatic individuals. This suggests that 20-hydroxy-PGF2α may play a role in the pathophysiology of respiratory inflammation associated with viral infections .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the most reliable analytical methods for detecting 20-hydroxy-PGF2α in biological samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high specificity and sensitivity for lipid mediators . For labs without LC-MS/MS access, competitive ELISA kits validated for cross-reactivity (e.g., ≤5% with structurally similar prostaglandins) are recommended. Ensure protocols adhere to technical guidelines, such as avoiding sample foaming and cross-contamination during pipetting .

Q. How should researchers prepare tissue or plasma samples to minimize degradation of 20-hydroxy-PGF2α during storage?

- Methodological Answer : Immediate snap-freezing in liquid nitrogen and storage at −80°C is critical. For plasma, use EDTA-coated tubes to inhibit enzymatic activity, and add cyclooxygenase inhibitors (e.g., indomethacin) to prevent post-collection synthesis. Validate stability with spike-and-recovery experiments across freeze-thaw cycles .

Q. What physiological roles of 20-hydroxy-PGF2α are supported by robust in vivo evidence?

- Methodological Answer : Focus on studies using genetic knockout models (e.g., CYP4A11-deficient mice) or selective inhibitors (e.g., HET0016) to isolate its effects. Key roles include renal vasoconstriction and sodium reabsorption in hypertension models, but contextual factors like species-specific CYP4 isoform expression must be accounted for .

Q. What are the key challenges in quantifying 20-hydroxy-PGF2α in complex matrices like urine?

- Methodological Answer : Matrix effects (e.g., salts, urea) can suppress ionization in LC-MS/MS. Mitigate this by using solid-phase extraction (e.g., C18 cartridges) and isotopic internal standards (e.g., deuterated 20-hydroxy-PGF2α-d4). Report recovery rates and limit of quantification (LOQ) in methodological supplements .

Advanced Research Questions

Q. How can researchers design experiments to distinguish 20-hydroxy-PGF2α’s direct effects from those of its precursors (e.g., PGF2α)?

- Methodological Answer : Use pharmacological antagonists (e.g., FP receptor blockers for PGF2α) alongside CYP4A inhibitors (e.g., DDMS) in parallel experiments. Employ radiolabeled tracers (³H-PGF2α) to track metabolic fate in target tissues. Control for off-target effects via siRNA knockdown of candidate receptors .

Q. What strategies resolve contradictions between in vitro and in vivo studies on 20-hydroxy-PGF2α’s inflammatory effects?

- Methodological Answer : Perform dose-response comparisons across systems: e.g., ex vivo organ baths vs. whole-animal models. Assess bioavailability using microdialysis probes in target tissues. Meta-analyze existing data to identify confounding variables (e.g., LPS contamination in cell culture media) .

Q. How should longitudinal studies account for diurnal variation in 20-hydroxy-PGF2α levels?

- Methodological Answer : Collect samples at standardized times (e.g., 8 AM ± 1 hour) and stratify analyses by circadian rhythm markers (e.g., cortisol peaks). Use mixed-effects models to adjust for intra-individual variability. Pilot studies should confirm temporal stability in the target population .

Q. What computational approaches integrate 20-hydroxy-PGF2α data with omics datasets (e.g., transcriptomics) to identify mechanistic pathways?

- Methodological Answer : Apply weighted gene co-expression network analysis (WGCNA) to link metabolite levels with gene clusters. Use pathway enrichment tools (e.g., MetaboAnalyst) to map interactions to arachidonic acid metabolism or oxidative stress pathways. Validate predictions with CRISPR-Cas9-edited cell lines .

Q. How do researchers select appropriate controls when studying 20-hydroxy-PGF2α in disease models with dysregulated lipid metabolism (e.g., diabetes)?

- Methodological Answer : Include both healthy wild-type controls and disease models treated with metabolic normalizers (e.g., insulin in diabetic models). Use pair-fed controls to isolate dietary confounding. Report lipidomic profiles (e.g., via untargeted LC-MS) to contextualize 20-hydroxy-PGF2α within broader metabolic shifts .

Q. Data Analysis and Interpretation

Q. What statistical methods address non-normal distributions of 20-hydroxy-PGF2α data in small-sample studies?

- Methodological Answer : Non-parametric tests (e.g., Wilcoxon signed-rank) are preferable for n < 30. Apply log-transformation or Box-Cox normalization for parametric analyses. Use bootstrapping to estimate confidence intervals and report effect sizes (e.g., Hedges’ g) to enhance reproducibility .

Q. How can meta-analyses reconcile heterogeneity in 20-hydroxy-PGF2α measurements across studies?

- Methodological Answer : Standardize outcomes using ratios (e.g., pg/mg creatinine for urine) and adjust for assay variability via random-effects models. Perform subgroup analyses by methodology (e.g., LC-MS/MS vs. ELISA) and sample type (plasma vs. tissue). Use funnel plots to assess publication bias .

Q. What criteria determine whether contradictory findings on 20-hydroxy-PGF2α’s role in cancer progression reflect biological variability vs. methodological artifacts?

- Methodological Answer : Evaluate cell line authentication (e.g., STR profiling) and contamination checks (e.g., mycoplasma testing) in in vitro studies. Cross-validate findings in patient-derived xenografts or primary cells. Apply the QUADAS-2 tool to assess bias in assay validation studies .

Q. Experimental Reproducibility

Q. What steps ensure reproducibility when measuring 20-hydroxy-PGF2α in multi-center studies?

- Methodological Answer : Centralize sample processing and analysis where feasible. For decentralized labs, distribute pre-validated reagent kits and standard operating procedures (SOPs). Conduct inter-laboratory concordance tests with blinded replicates and report intraclass correlation coefficients (ICCs) .

Q. How should researchers document protocols to enable replication of 20-hydroxy-PGF2α experiments?

- Methodological Answer : Adhere to the ARRIVE 2.0 guidelines for in vivo studies, detailing anesthesia, euthanasia, and sampling methods. For LC-MS/MS, specify column type (e.g., C18, 2.1 × 100 mm), ionization mode (e.g., ESI−), and MRM transitions. Publish raw data in repositories like MetaboLights .

Eigenschaften

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-2-[(E,3S)-3,8-dihydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O6/c21-13-7-3-4-8-15(22)11-12-17-16(18(23)14-19(17)24)9-5-1-2-6-10-20(25)26/h1,5,11-12,15-19,21-24H,2-4,6-10,13-14H2,(H,25,26)/b5-1-,12-11+/t15-,16+,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXUYZDBZCLAQO-UNKHNRNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(CCCCCO)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCCCCO)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.